4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-amino-3-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-15-6-3-4-7(8(5-6)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYOXTJPMZAWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NNC(=S)N2N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to yield the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiol Group
The thiol group demonstrates strong nucleophilic character, enabling S-alkylation and S-arylation reactions.
S-Alkylation with Haloalkanes
Reaction with alkyl halides (e.g., 2-bromo-1-phenylethanone) in alkaline media yields thioether derivatives. For example:
Reaction:
4-Amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol + R-X → 3-(alkylthio)-triazole derivative
Conditions:
-
Solvent: DMF or ethanol
-
Base: Cesium carbonate (Cs₂CO₃) or NaOH
-
Temperature: Room temperature to 50°C
S-Arylation with Aryl Halides
Aryl halides undergo Ullmann-type coupling under catalytic Cu(I) or Pd(II) conditions to form diaryl thioethers.
Oxidation Reactions
The thiol group oxidizes to sulfonic acids or disulfides under controlled conditions.
Oxidation to Disulfides
Reagents:
-
H₂O₂ (30%) or KMnO₄ in acidic media
Product:
Bis(4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl) disulfide
Mechanism:
Radical-mediated dimerization.
Condensation at the Amino Group
The primary amino group participates in Schiff base formation with aldehydes or ketones.
Acylation and Alkylation of the Amino Group
The amino group undergoes typical acylation and alkylation reactions.
Acylation with Acid Chlorides
Reagents:
-
Acetyl chloride, benzoyl chloride
Product:
4-Acetamido- or 4-benzamido-triazole-thiol derivatives
Conditions:
Alkylation with Alkyl Halides
Reagents:
-
Methyl iodide, ethyl bromoacetate
Product:
N-Alkylated triazole-thiol derivatives
Note: Competitive S-alkylation may occur unless protected.
Reduction of Tautomeric Thione Form
The compound exists in thiol-thione tautomeric equilibrium, influencing reactivity.
Thione Form (10b):
Example Reaction:
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thione + NH₂NH₂ → Hydrazone derivative
Conditions:
Electrophilic Aromatic Substitution
The dimethoxyphenyl ring undergoes nitration, sulfonation, or halogenation.
Nitration
Reagents:
-
HNO₃/H₂SO₄ (mixed acid)
Product:
Nitro-substituted dimethoxyphenyl triazole-thiol
Regioselectivity:
Electron-donating methoxy groups direct electrophiles to the para position relative to substituents.
Metal Complexation
The thiol and amino groups act as ligands for transition metals.
Example Complexes:
| Metal Salt | Complex Structure | Application |
|---|---|---|
| Cu(II) acetate | [Cu(Triazole-thiol)₂] | Catalytic oxidation of alcohols |
| Fe(III) chloride | [Fe(Triazole-thiol)₃] | Antimicrobial agents |
Conditions:
Photochemical Reactions
UV irradiation induces dimerization or oxidation.
Key Findings:
-
Prolonged UV exposure (254 nm) oxidizes -SH to -SO₃H.
-
Photostability studies recommend storage in amber vials.
Scientific Research Applications
4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, in its anticancer activity, it may inhibit key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs) . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and chemical properties of triazole-3-thiol derivatives are highly dependent on substituents at positions 4 and 3. Below is a comparative analysis of key analogs:
Antioxidant Activity
- Target Compound vs. AT/AP: While the target compound's antioxidant capacity is hypothesized, AT (phenyl substituent) showed superior DPPH• scavenging due to its planar aromatic structure, which stabilizes radical intermediates .
- Thiophen-2-ylmethyl Derivatives: Achieved 88.89% antiradical activity at 1 mM, but fluorobenzylidene substitution reduced efficacy by ~35%, highlighting substituent sensitivity .
Antimicrobial and Enzyme Inhibition
- 3-Chlorophenyl Derivatives: Exhibited significant growth inhibition against E. coli and C. albicans, attributed to the chloro group’s hydrophobic interactions with microbial membranes .
- Triazolothiadiazines: Derived from 2-ethoxyphenyl analogs showed CXCR4 modulation, aiding diabetic wound healing .
Biological Activity
4-Amino-5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of antimicrobial, antioxidant, and anticancer therapies. This article reviews the biological activity of this compound based on various studies and findings.
- Molecular Formula : C10H12N4O2S
- Molar Mass : 252.29 g/mol
- CAS Number : 503004-44-2
Antioxidant Activity
Research indicates that triazole derivatives exhibit significant antioxidant properties. For instance, compounds related to 1,2,4-triazoles have been shown to scavenge free radicals effectively. A study highlighted that certain triazole derivatives demonstrated comparable antioxidant activity to ascorbic acid in DPPH and ABTS assays, suggesting their potential in preventing oxidative stress-related diseases .
Antibacterial Activity
The antibacterial efficacy of triazole derivatives has been extensively documented. In particular:
- Broad-Spectrum Activity : The compound has shown activity against both Gram-positive and Gram-negative bacteria. Specific derivatives have been tested against Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) that indicate strong antibacterial effects .
- Mechanism of Action : Molecular docking studies suggest that these compounds interact robustly with bacterial enzymes, inhibiting their function and thus contributing to their antibacterial properties .
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential:
- Cell Line Studies : Compounds derived from triazoles have shown cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values indicating significant inhibition of cell proliferation in colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
- Mechanisms : The anticancer activity is believed to be linked to the induction of apoptosis and cell cycle arrest in cancer cells, although specific pathways remain under investigation .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-amino-5-(aryl)-4H-1,2,4-triazole-3-thiol derivatives, and how can they be optimized?
- Methodology :
- Condensation reactions : Reacting hydrazinecarbothioamides with aldehydes/ketones in basic media yields triazole-thiol scaffolds. For example, 4-phenyl derivatives were synthesized via cyclization of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic conditions .
- Microwave-assisted synthesis : Reduces reaction time and improves yield. For instance, 3- and 4-substituted triazole-thiols were synthesized using a Milestone Flexi Wave system (100°C, 30 min) .
- Mannich reactions : Introduce aminoalkyl groups via formaldehyde and secondary amines, as seen in ibuprofen-derived triazole-thiols .
Q. Which spectroscopic and analytical techniques are critical for characterizing triazole-thiol derivatives?
- Key Techniques :
Q. How is the antiradical activity of triazole-thiol derivatives evaluated experimentally?
- DPPH Assay Protocol :
Prepare 2 mM DPPH in methanol.
Mix 2 mL compound (varying concentrations in DMSO) with 2 mL DPPH.
Incubate at 25°C for 30 min.
Measure absorbance at 517 nm. Calculate antiradical activity (ARA) as:
Advanced Research Questions
Q. How do structural modifications (e.g., substituents) influence the antiradical and biological activities of triazole-thiol derivatives?
-
Key Findings :
-
Methodological Note : Use Hammett constants (σ) to predict electronic effects of substituents.
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar triazole-thiol derivatives?
- Factors Causing Variability :
- Assay conditions : DPPH concentration, solvent polarity, and incubation time affect ARA. Standardize protocols (e.g., 0.1 mM DPPH, methanol, 30 min) .
- Purity : Confirm compound purity via HPLC (>95%) to exclude byproduct interference .
- Crystallinity : Amorphous vs. crystalline forms may alter solubility and activity .
- Resolution : Perform dose-response curves (IC₅₀ values) and compare under identical conditions.
Q. How are transition metal complexes of triazole-thiols synthesized and applied in catalysis or sensing?
- Synthesis :
- React triazole-thiols (e.g., 4-amino-5-pyridyl derivatives) with metal salts (NiCl₂, CuSO₄) in ethanol (1:2 molar ratio, reflux, 4 hr) .
- Characterization : Use molar conductivity (non-electrolytic complexes: 10–50 Ω⁻¹ cm² mol⁻¹) and magnetic susceptibility (e.g., Cu(II) complexes: μₑff \sim1.7–2.2 BM) .
- Applications :
Q. What computational approaches predict the reactivity and pharmacokinetics of triazole-thiol derivatives?
- Methods :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level; calculate HOMO-LUMO gaps to assess electron-donating capacity .
- Molecular docking : Dock ligands into target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina. Pyridyl-triazole-thiols showed binding energy −8.2 kcal/mol .
- ADME prediction : Use SwissADME to evaluate Lipinski’s Rule of Five. Most triazole-thiols have LogP <5 and TPSA \sim80 Ų, indicating oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
